Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate
CAS No.: 853329-44-9
Cat. No.: VC16041324
Molecular Formula: C22H22BrNO3
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853329-44-9 |
|---|---|
| Molecular Formula | C22H22BrNO3 |
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | ethyl 3-(4-bromobenzoyl)-7-tert-butylindolizine-1-carboxylate |
| Standard InChI | InChI=1S/C22H22BrNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3 |
| Standard InChI Key | IMJLOMHLFAISJZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C(C)(C)C |
Introduction
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound featuring an indolizine ring system, a tert-butyl group, and a 4-bromobenzoyl moiety. This compound is of interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the bromine atom in the benzoyl group contributes to its chemical reactivity and interaction with biological targets.
Synthesis
The synthesis of Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multi-step organic reactions. Although specific synthesis details for this compound are not widely documented, similar indolizine derivatives are often synthesized through reactions involving substituted indoles and appropriate benzoyl chlorides. The use of catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Comparison with Similar Compounds
Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate shares structural similarities with other indolizine derivatives but is distinct due to its brominated benzoyl group. A comparison with related compounds is provided below:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 3-(4-bromobenzoyl)-7-tert-butyl-1-indolizinecarboxylate | Indolizine with 4-bromobenzoyl and tert-butyl groups | Electron-withdrawing bromine, steric tert-butyl group |
| Ethyl 7-tert-butyl-3-(4-fluorobenzoyl)-1-indolizinecarboxylate | Indolizine with 4-fluorobenzoyl and tert-butyl groups | Electron-withdrawing fluorine, steric tert-butyl group |
| Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate | Indolizine with 4-methoxybenzoyl and tert-butyl groups | Electron-donating methoxy group, steric tert-butyl group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume